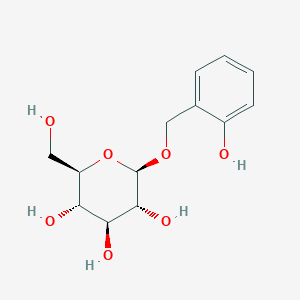

2-Hydroxybenzyl beta-d-glucopyranoside

Description

Structure

2D Structure

Properties

CAS No. |

7724-09-0 |

|---|---|

Molecular Formula |

C13H18O7 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2-hydroxyphenyl)methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C13H18O7/c14-5-9-10(16)11(17)12(18)13(20-9)19-6-7-3-1-2-4-8(7)15/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 |

InChI Key |

VBSPBYNZPRRGSB-UJPOAAIJSA-N |

SMILES |

C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 2-Hydroxybenzyl beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the natural sourcing and isolation of 2-Hydroxybenzyl beta-D-glucopyranoside (also known as β-isosalicin), a phenolic glycoside with potential applications in pharmacology and biochemistry. This guide synthesizes available scientific information on its primary natural sources, outlines a comprehensive protocol for its isolation, and presents relevant biochemical context.

Natural Sources of this compound

This compound is a naturally occurring plant metabolite. The primary and most consistently cited source for this compound is the meadowsweet plant, Filipendula ulmaria.

-

Primary Source: Filipendula ulmaria (L.) Maxim.

-

Family: Rosaceae

-

Common Name: Meadowsweet

-

Parts Containing the Compound: The compound has been isolated from the flowers and aerial parts of the plant.[1]

-

While the genus Filipendula is rich in phenolic compounds, including various flavonoids and tannins, specific quantitative data for this compound is not extensively reported in publicly available literature.[2][3] However, analyses of Filipendula ulmaria extracts provide context on the overall phenolic content, which is summarized in the table below.

Data Presentation: Phenolic Content in Filipendula ulmaria

| Natural Source | Plant Part | Compound Measured | Extraction Solvent | Reported Concentration/Content | Reference |

| Filipendula ulmaria | Flowers | Total Phenolics | Aqueous | 380 mg GAE/g dry weight | [2] |

| Filipendula ulmaria | Flowers | Total Flavonoids | 70% Ethanol | High content reported | [3] |

| Filipendula ulmaria | Aerial Parts | Total Phenols | Methanol | ~288 mg GAE/g | [2] |

| Filipendula ulmaria | Aerial Parts | Salicylic Acid | Dry Tincture | 18.84 mg/g dry extract | [4] |

| Filipendula ulmaria | Flowers | 2-Hydroxybenzyl β-D-glucopyranoside | Not Specified | Not specifically reported in surveyed literature | [1] |

GAE: Gallic Acid Equivalents

Experimental Protocols for Isolation

A detailed, step-by-step protocol for the isolation of this compound is not explicitly available in a single source. The following is a composite, representative methodology based on standard techniques for the isolation of phenolic glycosides from plant materials, such as those used for analyzing Filipendula ulmaria extracts.

General Workflow for Isolation

Detailed Methodology

Objective: To extract and purify this compound from the flowers of Filipendula ulmaria.

2.2.1 Plant Material Preparation

-

Collection: Collect fresh flowers of Filipendula ulmaria during the peak flowering season.

-

Drying: Air-dry the flowers in a well-ventilated area away from direct sunlight to prevent degradation of phenolic compounds. Alternatively, use a lyophilizer (freeze-dryer).

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2.2.2 Extraction

-

Maceration: Macerate the powdered plant material (e.g., 100 g) in a suitable polar solvent, such as 80% aqueous methanol (1 L), for 24-48 hours at room temperature with occasional stirring. The use of hydroalcoholic solutions is effective for extracting glycosides.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate in vacuo using a rotary evaporator at a temperature below 40°C to obtain a crude aqueous extract.

2.2.3 Fractionation (Liquid-Liquid Partitioning)

-

Degreasing: If the plant material has a high lipid content, first perform a pre-extraction with a non-polar solvent like n-hexane.

-

Solvent Partitioning: Sequentially partition the concentrated aqueous extract with solvents of increasing polarity. For instance:

-

Partition against ethyl acetate to separate medium-polarity compounds.

-

Partition the remaining aqueous layer against n-butanol. Phenolic glycosides typically show good solubility in n-butanol.

-

-

Evaporation: Collect the n-butanol fraction and evaporate the solvent under reduced pressure to yield a glycoside-rich crude fraction.

2.2.4 Chromatographic Purification

-

Column Chromatography (Initial Cleanup):

-

Subject the n-butanol fraction to open column chromatography on a silica gel or Sephadex LH-20 column.

-

Elute with a gradient solvent system, such as chloroform-methanol or ethyl acetate-methanol-water, starting with lower polarity and gradually increasing the polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Pool the fractions containing the target compound.

-

Perform final purification using a preparative reversed-phase (C18) HPLC column.

-

Use a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

2.2.5 Structure Elucidation and Purity Assessment

-

Purity Check: Assess the purity of the isolated compound using analytical HPLC.

-

Structural Confirmation: Confirm the identity and structure of the compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the complete chemical structure, including the stereochemistry of the glycosidic bond.

-

Biochemical Significance and Signaling Pathway

In plants, phenolic glycosides like this compound serve as a stable, inactive storage form of more reactive aglycones. This prevents potential autotoxicity and allows for the rapid release of defense compounds when the plant is subjected to stress, such as herbivory or pathogen attack.

The activation occurs through enzymatic hydrolysis of the β-glycosidic bond, catalyzed by β-glucosidase enzymes. This reaction releases the bioactive aglycone, 2-hydroxybenzyl alcohol, and a glucose molecule.

References

- 1. scielo.br [scielo.br]

- 2. Total Content and Composition of Phenolic Compounds from Filipendula Genus Plants and Their Potential Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agronomy.emu.ee [agronomy.emu.ee]

- 4. DNA-Protective, Antioxidant and Anti-Carcinogenic Potential of Meadowsweet (Filipendula ulmaria) Dry Tincture - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-Hydroxybenzyl beta-D-glucopyranoside: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Hydroxybenzyl beta-D-glucopyranoside, a phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its biological activities, focusing on its antioxidant and anti-inflammatory properties. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their exploration of this compound.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its phenolic structure, which allows it to act as a free radical scavenger, mitigating oxidative stress. In plants, it serves as a precursor to the bioactive phenol 2-hydroxybenzyl alcohol, which is released upon enzymatic hydrolysis and exhibits antioxidant properties. While direct quantitative data for this compound is limited in the available literature, the antioxidant capacity of phenolic glycosides is well-established.

Table 1: Quantitative Antioxidant Activity Data for Structurally Related Phenolic Compounds

| Compound | Assay | IC50 / EC50 | Reference |

| 1,2,4-trihydroxynaphthalene-2-O-β-D-glucopyranoside | DPPH radical scavenging | Not specified, but noted as a "powerful antioxidant" | |

| Various Flavonoids | DPPH radical scavenging | IC50 values vary widely based on structure | |

| Various Flavonoids | ABTS radical scavenging | IC50 values vary widely based on structure |

Note: The data presented above is for structurally related compounds and is intended to provide a comparative context for the potential antioxidant activity of this compound.

Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay spectrophotometrically measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Assay Procedure:

-

Add a specific volume of the this compound test solution (at various concentrations) to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The resulting solution has a blue-green color.

-

Assay Procedure:

-

Add a specific volume of the this compound test solution (at various concentrations) to the ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time.

-

Measure the decrease in absorbance at a specific wavelength (typically around 734 nm).

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties, and this compound is expected to exhibit similar activity. While direct studies on this specific compound are not widely available, research on structurally related molecules provides significant insights into its potential mechanisms of action. For instance, studies on other glycosides have demonstrated the inhibition of key inflammatory mediators.

Table 2: Quantitative Anti-inflammatory Activity Data for a Structurally Related Glucoside

| Compound | Target | IC50 Value | Cell Line | Stimulant | Reference |

| (2E)-7-hydroxy-3,7-dimethyl-2-octenyl-β-D-glucopyranoside | IL-12p40 | 0.69 ± 0.07 µM | Dendritic Cells | CpG-DNA | |

| (2E)-7-hydroxy-3,7-dimethyl-2-octenyl-β-D-glucopyranoside | IL-6 | 7.10 ± 1.6 µM | Dendritic Cells | CpG-DNA | |

| (2E)-7-hydroxy-3,7-dimethyl-2-octenyl-β-D-glucopyranoside | TNF-α | 2.47 ± 0.03 µM | Dendritic Cells | CpG-DNA | |

| (2E)-7-hydroxy-3,7-dimethyl-2-octenyl-β-D-glucopyranoside | iNOS expression | ~90% inhibition at 10 µM | RAW 264.7 cells | CpG-DNA |

Note: This data is for a compound with a similar glucoside structure and suggests that this compound may have comparable anti-inflammatory potential.

Experimental Protocols for Anti-inflammatory Assays

Nitric Oxide (NO) Production Inhibition Assay in Macrophages:

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in a suitable medium.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).

-

-

Nitrite Quantification: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Calculation: The percentage of NO production inhibition is calculated by comparing the nitrite

An In-Depth Technical Guide to the Pharmacological Effects of 2-Hydroxybenzyl beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzyl beta-D-glucopyranoside, a phenolic glycoside, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known and anticipated pharmacological effects, with a focus on its anti-inflammatory and antioxidant activities. Drawing parallels from closely related compounds and general principles of phenolic glycoside pharmacology, this document outlines key biological activities, plausible mechanisms of action, and detailed experimental protocols for in vitro and in vivo evaluation. The information is presented to support further research and drug development efforts centered on this compound.

Introduction

This compound, also known as salicyl alcohol β-D-glucoside, is a naturally occurring compound found in various plants.[1] Its structure features a 2-hydroxybenzyl alcohol (salicyl alcohol) aglycone linked to a glucose molecule via a β-glycosidic bond.[1] This structural motif is common to many bioactive phenolic glycosides, which are known to possess a range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] The presence of the phenolic hydroxyl group and the glycosidic linkage are key determinants of its biochemical behavior and therapeutic potential.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₇ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 67–69 °C | [1] |

| Solubility | Soluble in water | [1] |

| CAS Number | 7724-09-6 | [1] |

Pharmacological Effects

While specific quantitative data for this compound is limited in publicly available literature, its pharmacological profile can be inferred from studies on structurally similar phenolic glycosides and its constituent moieties.

Anti-inflammatory Activity

Phenolic glycosides are recognized for their anti-inflammatory properties. The proposed mechanism for this compound involves the inhibition of key inflammatory mediators and signaling pathways.

3.1.1. Inhibition of Pro-inflammatory Mediators

Studies on related compounds suggest that this compound likely inhibits the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages.[2][4] This inhibition is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, enzymes crucial for the inflammatory response.[2]

Quantitative Data on a Structurally Similar Compound (Phenyl-β-D-glucopyranoside)

| Parameter | Effect | Cell Line | Notes | Reference |

| NO Production | Inhibition | RAW 264.7 | Concentration-dependent | [2] |

| iNOS Expression | Inhibition | RAW 264.7 | [2] | |

| COX-2 Expression | Inhibition | RAW 264.7 | [2] | |

| TNF-α Production | Attenuation | RAW 264.7 | Pro-inflammatory cytokine | [2] |

| IL-1β Production | Attenuation | RAW 264.7 | Pro-inflammatory cytokine | [2] |

| IL-6 Production | Attenuation | RAW 264.7 | Pro-inflammatory cytokine | [2] |

3.1.2. Modulation of Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5][6] It is hypothesized that this compound inhibits the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][5] This inhibition may occur through the prevention of IκBα degradation, which retains NF-κB in the cytoplasm.

Figure 1: Proposed Anti-inflammatory Signaling Pathway.

Antioxidant Activity

The phenolic hydroxyl group in the 2-hydroxybenzyl moiety positions this compound as a potential antioxidant.[1] It is expected to exhibit free radical scavenging activity, which is a hallmark of many phenolic compounds.

3.2.1. Free Radical Scavenging

This compound likely donates a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of various diseases.

Representative Quantitative Data for Antioxidant Activity (General Phenolic Glycosides)

| Assay | IC₅₀ (µg/mL) | Notes | Reference |

| DPPH Radical Scavenging | Varies | Dependent on specific structure | [7][8] |

| ABTS Radical Scavenging | Varies | Dependent on specific structure | [7][8] |

Experimental Protocols

The following are detailed, representative protocols for assessing the key pharmacological effects of this compound.

In Vitro Anti-inflammatory Assays

4.1.1. Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay determines the effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Figure 2: Nitric Oxide Production Assay Workflow.

4.1.2. Western Blot for iNOS and COX-2 Expression

This method is used to determine the effect of the compound on the protein expression levels of iNOS and COX-2.

-

Cell Treatment and Lysis:

-

Treat RAW 264.7 cells with this compound and/or LPS as described for the NO assay.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates and collect the supernatants.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vitro Antioxidant Assays

4.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable DPPH free radical.[9][10][11]

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), this compound solutions of various concentrations, and a positive control (e.g., ascorbic acid).

-

Assay Procedure:

-

Add 100 µL of the compound solution to 100 µL of the DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value is determined from the dose-response curve.

Figure 3: DPPH Radical Scavenging Assay Workflow.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly for conditions associated with inflammation and oxidative stress. While direct experimental evidence is still emerging, the established pharmacological profile of related phenolic glycosides provides a strong rationale for its anti-inflammatory and antioxidant potential. The mechanisms are likely to involve the modulation of the NF-κB and MAPK signaling pathways and direct free radical scavenging. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these activities. Further in-depth studies are warranted to fully elucidate the pharmacological effects and therapeutic applications of this compound.

References

- 1. Buy this compound (EVT-1576270) | 7724-09-0 [evitachem.com]

- 2. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Regulatory Roles of Mitogen-Activated Protein Kinase (MAPK) Pathways in Health and Diabetes: Lessons Learned from the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxybenzyl beta-D-glucopyranoside and its Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxybenzyl beta-D-glucopyranoside, a naturally occurring phenolic glycoside, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical properties, synthesis methodologies, and biological activities, with a focus on its antioxidant and anti-inflammatory potential. Detailed experimental protocols for synthesis and bioactivity assessment are provided, alongside a summary of quantitative efficacy data. Furthermore, this guide elucidates the key signaling pathways modulated by this class of compounds, offering insights into their mechanisms of action and therapeutic potential.

Introduction

This compound, also known as salicyl alcohol β-D-glucoside, is a phenolic glycoside found in various plant species.[1] The molecule consists of a 2-hydroxybenzyl alcohol (salicyl alcohol) aglycone linked to a glucose molecule via a β-glycosidic bond.[1] This class of compounds has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The presence of the phenolic hydroxyl group and the glycosidic linkage are key structural features that contribute to its bioactivity and pharmacokinetic profile. This guide aims to provide an in-depth technical resource on this compound and its derivatives, covering their synthesis, biological evaluation, and mechanisms of action to support further research and development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.

| Property | Value | Reference |

| CAS Number | 7724-09-6 | [2] |

| Molecular Formula | C₁₃H₁₈O₇ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| Melting Point | 67-69 °C | [2] |

| Boiling Point (Predicted) | 532.8 ± 50.0 °C | [2] |

| Density (Predicted) | 1.51 g/cm³ | [2] |

| pKa (Predicted) | 9.67 ± 0.30 | [2] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired yield, purity, and stereoselectivity.

Chemical Synthesis: Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical method for the formation of glycosidic bonds.[3] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate.[3][4]

Experimental Protocol: Koenigs-Knorr Synthesis

-

Preparation of Acetobromoglucose (Glycosyl Donor): D-glucose is first peracetylated to form penta-O-acetyl-β-D-glucopyranose. This is then treated with a solution of hydrogen bromide in acetic acid to yield acetobromoglucose.

-

Glycosylation: In a moisture-free environment, 2-hydroxybenzyl alcohol (salicyl alcohol) is dissolved in a suitable anhydrous solvent such as dichloromethane or toluene.

-

To this solution, a silver salt promoter (e.g., silver carbonate) is added, followed by the dropwise addition of a solution of acetobromoglucose in the same solvent.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is filtered to remove the silver salts. The filtrate is then washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deacetylation: The resulting protected glucoside is deacetylated using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation) to yield this compound.

-

Purification: The final product is purified by column chromatography on silica gel.

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereoselective alternative to chemical methods, often proceeding under milder reaction conditions.[5] β-Glucosidases can be used to catalyze the formation of the β-glycosidic bond between glucose and 2-hydroxybenzyl alcohol.[1]

Experimental Protocol: Enzymatic Synthesis

-

Reaction Setup: A solution of 2-hydroxybenzyl alcohol and a glucose donor (e.g., D-glucose or a more activated donor like p-nitrophenyl β-D-glucopyranoside) is prepared in a suitable buffer system, typically a phosphate buffer with a pH between 6 and 7.[1]

-

Enzyme Addition: A commercially available β-glucosidase (e.g., from almonds) is added to the solution.[6]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by high-performance liquid chromatography (HPLC).

-

Enzyme Deactivation and Product Isolation: Once the reaction has reached equilibrium or the desired conversion, the enzyme is denatured by heating or by the addition of an organic solvent.

-

Purification: The reaction mixture is filtered, and the product is purified from the unreacted substrates and byproducts using techniques such as column chromatography or preparative HPLC.[1]

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent.

Antioxidant Activity

The phenolic hydroxyl group in the 2-hydroxybenzyl moiety is a key contributor to the antioxidant properties of these compounds, enabling them to scavenge free radicals.[1]

Table 1: Antioxidant Activity of 2-Hydroxybenzyl Alcohol and its Derivatives (DPPH Assay)

| Compound | IC₅₀ (µg/mL) | Reference |

| 2-Hydroxybenzyl alcohol | 84 | [7] |

| 2-Hydroxy Benzyl Hydrazide Derivative C-2 | 85.64 | [8] |

| 2-Hydroxy Benzyl Hydrazide Derivative C-7 | 81.28 | [8] |

| Ascorbic Acid (Standard) | 30.20 | [8] |

Anti-inflammatory Activity

Several phenolic glycosides have demonstrated potent anti-inflammatory activity. While specific data for this compound is limited, related compounds show significant inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Related Glycosides (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells)

| Compound | IC₅₀ (µM) | Reference |

| Heritiera B (a triterpenoid glucoside) | 10.33 | [9] |

| Heritiera A (a triterpenoid glucoside) | 32.11 | [9] |

| Dexamethasone (Positive Control) | 6.39 | [9] |

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.[7]

Protocol:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.[7]

-

Sample Preparation: The test compound and a positive control (e.g., ascorbic acid) are dissolved in methanol to prepare a series of concentrations.[7]

-

Reaction: In a 96-well plate, a specific volume of the sample solution (e.g., 100 µL) is mixed with the DPPH solution (e.g., 100 µL). A blank containing only methanol and DPPH is also prepared.[7]

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[7]

-

Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.[7]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Signaling Pathways and Mechanism of Action

The biological effects of this compound and its derivatives are mediated through the modulation of key cellular signaling pathways.

Nrf2 Signaling Pathway (Antioxidant Response)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[10][12] Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.[13] Phenolic compounds, such as 2-hydroxybenzyl alcohol, are known to activate the Nrf2 pathway, thereby upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14]

References

- 1. Buy this compound (EVT-1576270) | 7724-09-0 [evitachem.com]

- 2. This compound | 7724-09-6 [amp.chemicalbook.com]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-416380) | 7724-09-6 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. jchr.org [jchr.org]

- 9. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Historical Discovery of 2-Hydroxybenzyl β-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzyl β-D-glucopyranoside, also known as isosalicin, is a phenolic glycoside that has garnered interest in phytochemistry and pharmacology. As a structural isomer of the well-known salicin, its discovery is rooted in the broader historical investigation of salicylates from plant sources, a journey that ultimately led to the development of aspirin. This technical guide provides an in-depth account of the historical discovery of 2-Hydroxybenzyl β-D-glucopyranoside, presenting available data, outlining general experimental approaches of the era, and contextualizing its discovery within the broader landscape of natural product chemistry.

Historical Context: The Precedent of Salicin and Filipendula ulmaria

The story of 2-Hydroxybenzyl β-D-glucopyranoside is intrinsically linked to the long history of medicinal plants containing salicylates. For centuries, extracts from willow bark (Salix species) and meadowsweet (Filipendula ulmaria) were used in traditional medicine to treat pain, fever, and inflammation.

The active compound in willow bark, salicin, was first isolated in a crystalline form in the 1820s. This discovery paved the way for the synthesis of salicylic acid and subsequently acetylsalicylic acid (aspirin) in the late 19th century, revolutionizing modern medicine.

Filipendula ulmaria, or meadowsweet, was also recognized for its medicinal properties. The plant's name itself is believed to be a source for the name "aspirin," with the "spirin" part deriving from "Spiraea," an old botanical name for the genus. The flowers and aerial parts of F. ulmaria are rich in various phenolic compounds, and it was within this complex chemical matrix that 2-Hydroxybenzyl β-D-glucopyranoside was eventually discovered.

The Discovery of 2-Hydroxybenzyl β-D-glucopyranoside

The first reported isolation and characterization of 2-Hydroxybenzyl β-D-glucopyranoside is credited to H. Thieme in 1966. The discovery was published in the German pharmaceutical journal "Die Pharmazie."

Citation of the Original Publication:

-

Title: Die Isolierung eines neuen Phenolglykosids aus den Blüten von Filipendula ulmaria (L.) Maxim. (The Isolation of a New Phenolic Glycoside from the Blossoms of Filipendula ulmaria (L.) Maxim.)

-

Journal: Die Pharmazie

-

Year: 1966

-

Volume: 21

-

Issue: 2

-

Page: 123

Access to the full text of this historical publication is limited. Therefore, the specific experimental protocols and the originally reported quantitative data could not be included in this guide. The following sections on experimental protocols and quantitative data are based on general practices of the time and modern analytical data.

Experimental Protocols of the Era: A Generalized Approach

The isolation of a novel natural product in the 1960s would have followed a systematic, multi-step process. While the exact details from Thieme's 1966 paper are unavailable, a likely workflow would have involved the following stages:

-

Plant Material Collection and Preparation: Fresh or dried blossoms of Filipendula ulmaria would have been collected and likely ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material would be subjected to extraction with various solvents of increasing or decreasing polarity to separate compounds based on their solubility. A common approach would have been to start with a nonpolar solvent like petroleum ether or hexane to remove lipids, followed by extraction with a more polar solvent such as methanol, ethanol, or water to isolate the glycosides.

-

Fractionation: The crude extract would then be fractionated using techniques like liquid-liquid partitioning or column chromatography. Column chromatography, using stationary phases such as silica gel or alumina, was a cornerstone of natural product isolation at the time. Elution with a gradient of solvents would have separated the mixture into fractions of decreasing polarity.

-

Crystallization and Purification: Fractions containing the target compound would be concentrated, and the compound would be encouraged to crystallize. Recrystallization from a suitable solvent system would have been employed to achieve a high degree of purity.

-

Characterization: The purified compound would then be characterized using the analytical techniques available in the mid-20th century. This would have included:

-

Melting Point Determination: A key indicator of purity.

-

Elemental Analysis: To determine the empirical formula.

-

Optical Rotation: To determine the stereochemistry of the glycosidic bond.

-

Hydrolysis: Acid or enzymatic hydrolysis to break the glycosidic bond and identify the constituent sugar (glucose) and aglycone (2-hydroxybenzyl alcohol).

-

Spectroscopy (where available): While NMR and mass spectrometry were in their infancy for routine natural product elucidation, UV-Vis and Infrared (IR) spectroscopy would have been used to provide information about the aromatic ring and hydroxyl groups.

-

Data Presentation: Physicochemical Properties

The following table summarizes the physicochemical properties of 2-Hydroxybenzyl β-D-glucopyranoside based on modern data from chemical suppliers, as the original data from the 1966 publication is not accessible.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₇ | Modern Data |

| Molecular Weight | 286.28 g/mol | Modern Data |

| Melting Point | 134 - 136 °C | Modern Data |

| Appearance | White to off-white powder | Modern Data |

| Solubility | Soluble in water and methanol | Modern Data |

Mandatory Visualization

The following diagram illustrates a generalized workflow for the isolation of a natural product like 2-Hydroxybenzyl β-D-glucopyranoside, reflecting the likely experimental approach of the mid-20th century.

Signaling Pathways and Biological Activity: An Early Perspective

The original 1966 publication by Thieme likely focused on the chemical isolation and characterization of the new compound. In that era, immediate and extensive investigation into biological activity or signaling pathways for a newly discovered plant glycoside was not as common as it is today. The primary significance would have been the contribution to the phytochemical understanding of Filipendula ulmaria and the structural elucidation of a new natural product.

Any discussion of its biological role would have been speculative and likely centered around its relationship to salicin and the known anti-inflammatory properties of the plant source. The concept of specific signaling pathways was not well-developed in the 1960s. Research into the antioxidant and other biological activities of 2-Hydroxybenzyl β-D-glucopyranoside is a more recent development.

Conclusion

The discovery of 2-Hydroxybenzyl β-D-glucopyranoside by H. Thieme in 1966 was a notable contribution to the field of phytochemistry, expanding the knowledge of salicylates in the plant kingdom beyond the well-known salicin. While the precise experimental details of its initial isolation remain encapsulated in a publication with limited accessibility, the discovery represents a classic example of natural product chemistry in the mid-20th century. This historical finding laid the groundwork for future investigations into the biological activities and potential applications of this interesting phenolic glycoside. Further research into the historical literature may one day provide a more complete picture of this discovery and the early scientific thought surrounding it.

An In-depth Technical Guide to 2-Hydroxybenzyl β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzyl β-D-glucopyranoside, a phenolic glycoside, is a molecule of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a comprehensive review of its chemical properties, synthesis, and biological activities, with a focus on its potential therapeutic applications. While quantitative data for some biological activities of this specific compound are limited in publicly available literature, this guide summarizes the existing information and draws inferences from closely related compounds to provide a thorough overview. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Chemical and Physical Properties

2-Hydroxybenzyl β-D-glucopyranoside, also known as isosalacin, is a glycoside composed of a 2-hydroxybenzyl alcohol (salicyl alcohol) aglycone linked to a β-D-glucopyranose moiety.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₇ | N/A |

| Molecular Weight | 286.28 g/mol | N/A |

| CAS Number | 7724-09-6 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 138-140 °C | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

| UV max | 218, 273 nm | N/A |

Synthesis and Purification

The primary method for synthesizing 2-Hydroxybenzyl β-D-glucopyranoside is through enzymatic glycosylation, which offers high stereoselectivity.

Generalized Enzymatic Synthesis Protocol

This protocol is a generalized procedure based on common methods for enzymatic glycosylation of phenolic compounds. Optimization of specific parameters is crucial for maximizing yield and purity.

Materials:

-

2-Hydroxybenzyl alcohol (aglycone)

-

D-Glucose (glycosyl donor)

-

β-Glucosidase (e.g., from almonds)

-

Phosphate buffer (e.g., 50 mM, pH 6.0-7.0)

-

Organic co-solvent (e.g., tert-butanol, optional)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/methanol gradient)

Procedure:

-

Reaction Setup: Dissolve 2-hydroxybenzyl alcohol and a molar excess of D-glucose in the phosphate buffer. An organic co-solvent may be added to improve the solubility of the aglycone.

-

Enzymatic Reaction: Add β-glucosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37-50 °C) with gentle agitation for a period of 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Quenching: Once the reaction has reached completion or equilibrium, terminate the reaction by heating the mixture to denature the enzyme (e.g., 90 °C for 10 minutes) or by adding a water-immiscible organic solvent like ethyl acetate.

-

Extraction: Extract the aqueous reaction mixture multiple times with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product using silica gel column chromatography. Elute with a suitable solvent gradient (e.g., increasing methanol in ethyl acetate) to isolate the 2-Hydroxybenzyl β-D-glucopyranoside.

Preparative HPLC Purification

For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The following is a general protocol that requires optimization.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

Mobile Phase:

-

A gradient of methanol or acetonitrile in water, typically with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

Generalized Protocol:

-

Sample Preparation: Dissolve the partially purified product from column chromatography in the initial mobile phase.

-

Injection: Inject the sample onto the preparative HPLC column.

-

Elution: Run a linear gradient from a low to a high concentration of the organic solvent. The specific gradient profile will need to be optimized based on the separation of the desired product from impurities.

-

Fraction Collection: Collect fractions corresponding to the peak of 2-Hydroxybenzyl β-D-glucopyranoside, as identified by the UV detector.

-

Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.

-

Solvent Removal: Remove the HPLC solvents under reduced pressure to obtain the purified 2-Hydroxybenzyl β-D-glucopyranoside.

Synthesis and Purification Workflow

Biological Activities and Mechanism of Action

2-Hydroxybenzyl β-D-glucopyranoside is expected to exhibit a range of biological activities characteristic of phenolic glycosides, including antioxidant and anti-inflammatory effects.

Antioxidant Activity

| Compound | Assay | IC₅₀ (µg/mL) | Source |

| 2-Hydroxybenzyl alcohol | DPPH Radical Scavenging | ~35 | N/A |

It is important to note that the glycosylation of a phenolic compound can influence its antioxidant activity, often by altering its solubility and interaction with radical species.

Anti-inflammatory Activity and Signaling Pathways

The anti-inflammatory effects of phenolic glycosides are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

While direct studies on 2-Hydroxybenzyl β-D-glucopyranoside's effect on these pathways are limited, research on the closely related compound, phenyl-β-D-glucopyranoside, provides valuable insights. Phenyl-β-D-glucopyranoside has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with the suppression of NF-κB activation.[1]

Inferred Mechanism of Action:

It is plausible that 2-Hydroxybenzyl β-D-glucopyranoside exerts its anti-inflammatory effects through a similar mechanism. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Phenolic compounds can interfere with this cascade at various points, leading to a dampened inflammatory response.

Inferred NF-κB Signaling Inhibition

α-Glucosidase Inhibition

Phenolic glycosides are also investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia, a key factor in type 2 diabetes.

Quantitative data on the α-glucosidase inhibitory activity of 2-Hydroxybenzyl β-D-glucopyranoside is not currently available. However, numerous studies have reported the α-glucosidase inhibitory effects of various plant extracts rich in phenolic glycosides, suggesting this as a promising area of investigation for this compound.

| Compound/Extract | IC₅₀ (µg/mL) | Source |

| 2-Hydroxybenzyl β-D-glucopyranoside | Data not available | N/A |

| Various Plant Extracts (for comparison) | 0.1 - 100+ | N/A |

Conclusion and Future Directions

2-Hydroxybenzyl β-D-glucopyranoside is a phenolic glycoside with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. While direct and quantitative evidence for some of its biological activities is still emerging, studies on closely related compounds provide a strong rationale for further investigation.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC₅₀ values for antioxidant, α-glucosidase inhibitory, and other relevant biological assays.

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by 2-Hydroxybenzyl β-D-glucopyranoside, particularly its effects on the NF-κB and MAPK pathways in relevant cell models.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases and diabetes.

-

Optimization of Synthesis: Developing more efficient and scalable synthesis and purification protocols to facilitate further research and potential commercialization.

This in-depth technical guide serves as a foundational document to encourage and guide future research into the promising therapeutic potential of 2-Hydroxybenzyl β-D-glucopyranoside.

References

Methodological & Application

Synthesis of 2-Hydroxybenzyl β-D-glucopyranoside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Hydroxybenzyl β-D-glucopyranoside, a phenolic glycoside with potential applications in pharmacology and biochemistry.[1] Two primary synthetic routes are explored: a chemical synthesis approach based on the Koenigs-Knorr reaction and an enzymatic approach utilizing β-glucosidase. This guide offers step-by-step experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the synthetic workflows. Additionally, a protocol for evaluating the antioxidant activity of the synthesized compound using the DPPH assay is included.

Introduction

2-Hydroxybenzyl β-D-glucopyranoside, also known as β-isosalicin, is a naturally occurring compound found in plants such as Filipendula ulmaria (meadowsweet).[2] It consists of a glucose molecule linked to 2-hydroxybenzyl alcohol (salicyl alcohol) via a β-glycosidic bond. The interest in this and similar phenolic glycosides stems from their potential biological activities, including antioxidant and anti-inflammatory properties.[1] The synthesis of this compound is crucial for further pharmacological investigation and potential drug development. This document outlines both established chemical and enzymatic methods for its preparation.

Comparison of Synthetic Methods

Both chemical and enzymatic methods offer distinct advantages and disadvantages for the synthesis of 2-Hydroxybenzyl β-D-glucopyranoside. The choice of method will depend on factors such as desired yield, purity requirements, scalability, and environmental considerations.

| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (β-glucosidase) |

| Principle | Nucleophilic substitution of a glycosyl halide with an alcohol in the presence of a promoter.[3] | Enzyme-catalyzed formation of a glycosidic bond between a glycosyl donor and an acceptor.[2] |

| Typical Yield | 50-70% (for similar phenolic glycosides) | 50-65% (for similar phenolic glycosides)[4] |

| Purity | High, but may require extensive purification to remove byproducts and catalysts. | Generally high due to enzyme stereoselectivity, simplifying purification. |

| Stereoselectivity | Dependent on neighboring group participation; can yield mixtures of anomers without proper control.[3] | High β-selectivity due to the specific nature of β-glucosidase. |

| Reaction Conditions | Anhydrous conditions, often requires inert atmosphere, use of heavy metal promoters (e.g., silver, mercury salts).[3] | Aqueous buffer systems, mild temperatures (typically 30-50°C), and specific pH (e.g., pH 5.0-7.0).[1][2] |

| Reagents | Acetobromoglucose, protected 2-hydroxybenzyl alcohol, silver carbonate/oxide, solvents (e.g., dichloromethane, toluene). | D-glucose (or other glycosyl donor), 2-hydroxybenzyl alcohol, β-glucosidase, buffer.[2] |

| Scalability | Can be challenging and costly on a large scale due to the use of stoichiometric heavy metal promoters. | More amenable to scale-up, particularly with immobilized enzymes. |

| Environmental Impact | Generates hazardous waste from heavy metals and organic solvents. | "Greener" approach with biodegradable catalysts (enzymes) and aqueous reaction media. |

Experimental Protocols

Chemical Synthesis: Modified Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classic method for glycoside synthesis.[3] To prevent the phenolic hydroxyl group of 2-hydroxybenzyl alcohol from interfering with the glycosylation reaction, it must first be protected. A benzyl ether is a suitable protecting group, which can be removed later by hydrogenolysis.

Workflow for Chemical Synthesis

Caption: Workflow for the chemical synthesis of 2-Hydroxybenzyl β-D-glucopyranoside.

Protocol:

Step 1: Protection of 2-Hydroxybenzyl alcohol

-

Dissolve 2-hydroxybenzyl alcohol (1.0 eq) in acetone.

-

Add potassium carbonate (K₂CO₃, 1.5 eq) and benzyl bromide (1.2 eq).

-

Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-(benzyloxy)benzyl alcohol.

Step 2: Glycosylation (Koenigs-Knorr Reaction)

-

Dissolve 2-(benzyloxy)benzyl alcohol (1.0 eq) and acetobromoglucose (1.2 eq) in anhydrous toluene.

-

Add silver carbonate (Ag₂CO₃, 1.5 eq) and Drierite.

-

Stir the mixture in the dark at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, filter the mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected glucoside.

Step 3: Deprotection

-

Deacetylation: Dissolve the crude protected glucoside in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) solution and stir at room temperature for 2-4 hours. Neutralize the reaction with an acidic resin, filter, and concentrate.

-

Debenzylation: Dissolve the deacetylated intermediate in methanol. Add Palladium on carbon (10% Pd/C) catalyst. Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 12-24 hours.

-

Filter the catalyst through Celite and concentrate the filtrate to yield the crude product.

Step 4: Purification

-

Purify the crude 2-Hydroxybenzyl β-D-glucopyranoside by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the pure product.

-

Characterize the final product by NMR and Mass Spectrometry.

Enzymatic Synthesis using β-glucosidase

Enzymatic synthesis provides a more environmentally friendly and highly stereoselective alternative to chemical methods.[1]

Workflow for Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside.

Protocol:

-

Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.0-7.0).

-

Dissolve D-glucose (e.g., 1 M) and 2-hydroxybenzyl alcohol (e.g., 0.2 M) in the buffer. The concentration of the alcohol may be limited by its solubility.

-

Add β-glucosidase (from a source such as almonds, e.g., 10-20 U/mL).

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation for 24-72 hours.

-

Monitor the formation of the product by High-Performance Liquid Chromatography (HPLC).

-

Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.

-

Centrifuge the mixture to remove the denatured enzyme and any precipitates.

-

Purify the supernatant containing 2-Hydroxybenzyl β-D-glucopyranoside using preparative HPLC or column chromatography.

-

Lyophilize the collected fractions to obtain the pure product.

-

Confirm the identity and purity of the product using NMR and Mass Spectrometry.

Application: Antioxidant Activity Assay (DPPH)

The phenolic hydroxyl group in 2-Hydroxybenzyl β-D-glucopyranoside suggests potential antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Workflow for DPPH Antioxidant Assay

Caption: Workflow for the DPPH free radical scavenging assay.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare a stock solution of 2-Hydroxybenzyl β-D-glucopyranoside in methanol.

-

Prepare a series of dilutions of the sample from the stock solution.

-

Prepare a positive control, such as ascorbic acid, with a similar dilution series.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of each sample dilution to the wells (e.g., 100 µL).

-

Add the same volume of methanol to a well to serve as a blank.

-

Add the DPPH solution to all wells (e.g., 100 µL).

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol (blank) and Abs_sample is the absorbance of the DPPH solution with the sample.

-

Plot the % Inhibition against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

-

Conclusion

Both chemical and enzymatic methods are viable for the synthesis of 2-Hydroxybenzyl β-D-glucopyranoside. The Koenigs-Knorr reaction, while effective, requires protection/deprotection steps and the use of hazardous reagents. In contrast, enzymatic synthesis offers a greener, more stereoselective, and potentially more scalable approach. The choice of method should be guided by the specific requirements of the research or development project. The provided protocols offer a starting point for the synthesis and preliminary functional evaluation of this promising phenolic glycoside.

References

- 1. Buy 2-Hydroxybenzyl beta-d-glucopyranoside (EVT-1576270) | 7724-09-0 [evitachem.com]

- 2. Enzymatic synthesis and anti-coagulant effect of salicin analogs by using the Leuconostoc mesenteroides glucansucrase acceptor reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Enzymatic Synthesis of 2-Hydroxybenzyl β-D-Glucopyranoside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside, a phenolic glucoside with potential applications in pharmacology and drug development. The synthesis is achieved through a transglycosylation reaction catalyzed by β-glucosidase, offering a regio- and stereoselective route to the target compound under mild reaction conditions. This method presents an environmentally friendly alternative to complex chemical synthesis. Included are comprehensive protocols for the synthesis, purification, and characterization of the product, along with quantitative data to guide experimental design.

Introduction

2-Hydroxybenzyl β-D-glucopyranoside, also known as salicyl alcohol β-D-glucoside, is a naturally occurring phenolic glycoside. Glycosylation of phenolic compounds can significantly improve their solubility, stability, and bioavailability, making them attractive for pharmaceutical applications[1]. Enzymatic synthesis of such glycosides has gained significant attention due to its high selectivity and environmentally benign reaction conditions, avoiding the need for extensive protecting group chemistry often required in chemical synthesis[1][2].

This protocol focuses on the use of β-glucosidase (EC 3.2.1.21) from almonds, a commercially available and robust enzyme, for the synthesis of 2-Hydroxybenzyl β-D-glucopyranoside. The enzyme catalyzes the transfer of a glucose moiety from a suitable donor to the hydroxyl group of 2-hydroxybenzyl alcohol (salicyl alcohol).

Principle of the Method

The enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside is based on the transglycosylation activity of β-glucosidase. In this reaction, the enzyme catalyzes the cleavage of a glycosidic bond in a donor substrate and subsequently transfers the glycosyl group to an acceptor molecule, in this case, 2-hydroxybenzyl alcohol. While the natural function of β-glucosidase is hydrolysis, by using a high concentration of the acceptor alcohol, the equilibrium can be shifted towards synthesis.

The general reaction is as follows:

Glucose Donor + 2-Hydroxybenzyl Alcohol --(β-Glucosidase)--> 2-Hydroxybenzyl β-D-Glucopyranoside + Donor Aglycone

Common glucose donors for transglycosylation reactions include activated sugars like p-nitrophenyl-β-D-glucopyranoside (pNPG) or, more economically, D-glucose itself. The use of organic co-solvents can enhance the solubility of the hydrophobic acceptor, 2-hydroxybenzyl alcohol, and further promote the synthetic reaction over hydrolysis.

Materials and Reagents

-

β-Glucosidase from almonds (e.g., Sigma-Aldrich, EC 3.2.1.21)

-

2-Hydroxybenzyl alcohol (Salicyl alcohol, ≥99%)

-

D-Glucose (or p-Nitrophenyl-β-D-glucopyranoside as an alternative glucose donor)

-

Acetonitrile (HPLC grade)

-

Sodium phosphate monobasic and dibasic for buffer preparation

-

Deionized water

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

-

Standard laboratory glassware and equipment (magnetic stirrer, incubator, etc.)

-

HPLC system for purification and analysis

-

NMR spectrometer and Mass spectrometer for product characterization

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-Hydroxybenzyl β-D-Glucopyranoside

This protocol describes a general method for the enzymatic synthesis. Optimization of reactant concentrations, enzyme loading, and reaction time may be required depending on the specific activity of the enzyme batch.

-

Reaction Setup:

-

Prepare a 50 mM sodium phosphate buffer (pH 6.5).

-

In a suitable reaction vessel, dissolve 2-hydroxybenzyl alcohol (acceptor) and D-glucose (donor) in the phosphate buffer containing a specific percentage of an organic co-solvent like acetonitrile (e.g., 10-30% v/v) to enhance the solubility of the alcohol.

-

A typical starting molar ratio of acceptor to donor can be in the range of 2:1 to 5:1 to favor the transglycosylation reaction.

-

Add β-glucosidase from almonds to the reaction mixture. The enzyme concentration should be optimized, but a starting point of 10-50 U/mL can be used.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature, typically between 30-50 °C, with constant stirring for 24-72 hours.

-

Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or HPLC.

-

-

Reaction Termination:

-

Once the reaction has reached the desired conversion, terminate the reaction by heating the mixture to 90-100 °C for 10 minutes to denature the enzyme.

-

Alternatively, the enzyme can be removed by ultrafiltration if it is to be reused.

-

-

Product Isolation (Preliminary):

-

Centrifuge the reaction mixture to remove any precipitated protein.

-

The supernatant can be extracted with a water-immiscible organic solvent like ethyl acetate to separate the product from the unreacted glucose and buffer salts. The product, being more hydrophobic than glucose, will partition into the organic phase.

-

Evaporate the organic solvent under reduced pressure to obtain the crude product.

-

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

The crude product is purified using a reversed-phase HPLC system.

-

HPLC System and Column:

-

A preparative or semi-preparative HPLC system equipped with a UV detector is suitable.

-

A C18 reversed-phase column is commonly used for the separation of phenolic glucosides.

-

-

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.

-

Example Gradient: Start with 10% B, increase to 50% B over 30 minutes, then to 100% B for a column wash, followed by re-equilibration at 10% B. The exact gradient should be optimized based on the separation of the product from impurities.

-

-

Purification Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the product peak, which can be identified by its retention time and UV absorbance (phenolic compounds typically absorb around 280 nm).

-

Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the product is in an aqueous solution) to obtain the purified 2-Hydroxybenzyl β-D-glucopyranoside.

-

Protocol 3: Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

Acquire ¹H NMR and ¹³C NMR spectra. The spectra should be consistent with the structure of 2-Hydroxybenzyl β-D-glucopyranoside. Key signals to look for include the anomeric proton of the glucose unit (a doublet in the ¹H NMR spectrum with a coupling constant characteristic of a β-anomer, typically around 7-8 Hz) and the aromatic protons of the benzyl group.

-

-

Mass Spectrometry (MS):

-

Analyze the purified compound by electrospray ionization mass spectrometry (ESI-MS) to determine its molecular weight. The observed mass should correspond to the calculated mass of 2-Hydroxybenzyl β-D-glucopyranoside (C₁₃H₁₈O₇, Exact Mass: 286.1052).

-

Quantitative Data

| Parameter | Value/Range | Reference/Note |

| Enzyme | β-Glucosidase (from almonds) | Commercially available |

| Substrates | 2-Hydroxybenzyl alcohol, D-Glucose | |

| Acceptor:Donor Molar Ratio | 2:1 to 5:1 | To favor synthesis over hydrolysis |

| Solvent | Phosphate Buffer (50 mM, pH 6.0-7.0) with 10-30% Acetonitrile | Acetonitrile improves acceptor solubility |

| Temperature | 30 - 50 °C | |

| Reaction Time | 24 - 72 hours | Monitor for optimal conversion |

| Enzyme Concentration | 10 - 50 U/mL | To be optimized |

| Expected Yield | Moderate to High (e.g., 40-65%) | Based on analogous reactions[3] |

| Purification Method | Reversed-Phase HPLC (C18) | |

| Characterization | NMR, Mass Spectrometry |

Diagrams

Caption: Workflow for the enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside.

Caption: Simplified mechanism of β-glucosidase catalyzed transglycosylation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive enzyme | Check enzyme activity using a standard substrate like pNPG. |

| Unfavorable reaction conditions | Optimize pH, temperature, and co-solvent concentration. | |

| Hydrolysis is dominating | Increase the concentration of the acceptor (2-hydroxybenzyl alcohol). | |

| Low yield | Sub-optimal substrate ratio | Vary the molar ratio of acceptor to donor. |

| Product inhibition | Consider fed-batch addition of substrates. | |

| Reaction time not optimal | Perform a time-course experiment to determine the optimal reaction time. | |

| Difficulty in purification | Co-elution of product and starting material | Optimize the HPLC gradient to improve resolution. |

| Low recovery from purification | Ensure complete dissolution of the crude product before injection. Check for product precipitation on the column. |

Conclusion

The enzymatic synthesis of 2-Hydroxybenzyl β-D-glucopyranoside using β-glucosidase offers a promising alternative to chemical methods. The provided protocols serve as a foundation for researchers to produce this valuable compound. Optimization of the reaction conditions will be key to achieving high yields and purity. The analytical methods described will ensure the structural integrity of the synthesized molecule, paving the way for its further investigation in drug development and other scientific fields.

References

Application Notes and Protocols for the Quantification of 2-Hydroxybenzyl beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzyl beta-D-glucopyranoside is a phenolic glycoside with potential biological activities, including antioxidant properties.[1][2] Its mechanism of action is thought to involve the modulation of enzymatic activities, such as the inhibition of glycosidases, which can impact carbohydrate metabolism and related signaling pathways.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural products, and research into its therapeutic potential.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific methods for this exact analyte are not widely published, the following protocols are adapted from validated methods for structurally similar compounds, such as gastrodin (p-hydroxymethylphenyl-β-D-glucopyranoside), and provide a strong foundation for method development and validation.

General Mechanism of Action

Phenolic glycosides like this compound can exert their biological effects through various mechanisms. One key aspect is their antioxidant activity, where they can neutralize free radicals. Additionally, they can interact with enzymes, such as glycosidases, influencing cellular metabolic and signaling pathways. The diagram below illustrates this general mechanism.

Caption: General mechanism of this compound.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are two powerful techniques for the quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely available technique for the quantification of phenolic compounds. The following table summarizes typical HPLC parameters adapted from methods for related compounds.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% formic acid or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 35°C |

| Injection Volume | 10-20 µL |

| Linearity Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for quantifying low levels of the analyte in complex biological matrices.

| Parameter | Condition |

| Column | UPLC BEH C18 (e.g., 2.1 mm x 100 mm, 1.7 µm)[3] |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile[3] |

| Flow Rate | 0.2 - 0.4 mL/min[3] |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | For gastrodin (isomer): m/z 285.0 → 123.0[4] |

| Linearity Range | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | ~1 ng/mL[4] |

Experimental Protocols

The following are detailed protocols for sample preparation and analysis.

Protocol 1: Sample Preparation from Plant Material

This protocol is suitable for the extraction of this compound from plant tissues.

Materials:

-

Plant material (e.g., leaves, roots), dried and powdered

-

Methanol or Ethanol (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Vortex for 1 minute.

-

Sonication in an ultrasonic bath for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the pellet twice more.

-

Combine the supernatants.

-

Evaporate the solvent under reduced pressure.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or UPLC-MS/MS system.

Protocol 2: Sample Preparation from Plasma/Serum

This protocol is designed for the extraction of the analyte from biological fluids for pharmacokinetic studies.

Materials:

-

Plasma or serum samples

-

Acetonitrile or Methanol (HPLC grade) containing an internal standard

-

Vortex mixer

-

Centrifuge (refrigerated)

-

0.22 µm syringe filters or filter plates

Procedure:

-

Pipette 100 µL of plasma/serum into a microcentrifuge tube.

-

Add 300 µL of cold acetonitrile (containing internal standard) to precipitate proteins.

-

Vortex for 2 minutes.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-